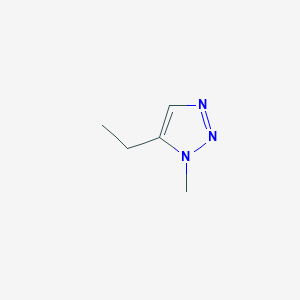![molecular formula C10H16N2O2 B6596638 tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate CAS No. 1700164-77-7](/img/structure/B6596638.png)
tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate, also known as TBPC, is an organocarbamate compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as an inhibitor of enzymes. TBPC has a wide range of biological activity, including inhibition of enzymes, inhibition of cell growth, and inhibition of protein synthesis. TBPC has been used in a variety of laboratory experiments and has been studied for its potential use in drug development.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate involves the reaction of tert-butyl chloroformate with 1H-pyrrole-3-methanamine in the presence of a base to form the desired product.
Starting Materials
tert-butyl chloroformate, 1H-pyrrole-3-methanamine, base (e.g. triethylamine)
Reaction
Add 1H-pyrrole-3-methanamine to a solution of tert-butyl chloroformate in anhydrous dichloromethane., Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Stir the reaction mixture at room temperature for several hours., Quench the reaction with water and extract the product with dichloromethane., Dry the organic layer with anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential drug candidate. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been used to inhibit the activity of enzymes such as cytochrome P450, cyclooxygenase, and phospholipase A2. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has also been used to inhibit cell growth and protein synthesis, and to study the effects of drugs on the body.
Mecanismo De Acción
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the substrate from binding. This inhibition of enzyme activity results in a decrease in the activity of the enzyme, resulting in a decrease in the production of the enzyme’s product. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate also acts as an inhibitor of cell growth by blocking the action of proteins involved in cell division.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, cyclooxygenase, and phospholipase A2, resulting in a decrease in the production of their respective products. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate also inhibits cell growth and protein synthesis, resulting in a decrease in cell proliferation and protein production. In addition, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate is also a relatively stable compound, making it suitable for long-term storage. However, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate can be toxic in high concentrations, and it can react with other compounds to form potentially hazardous products.
Direcciones Futuras
The potential applications of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate are numerous, and there are many future directions for research. One potential area of research is the use of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate as an inhibitor of enzymes involved in drug metabolism. Another potential area of research is the use of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate as an inhibitor of cell growth and protein synthesis. Additionally, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate could be used in the development of new drugs, as well as in the study of the effects of drugs on the body. Finally, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate could be used in the study of the biochemical and physiological effects of drugs on the body.
Propiedades
IUPAC Name |
tert-butyl N-(1H-pyrrol-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h4-6,11H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOZAAWMLQQZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate | |
CAS RN |
1700164-77-7 |
Source


|
| Record name | tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


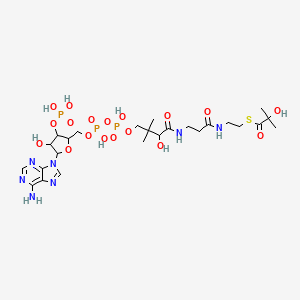
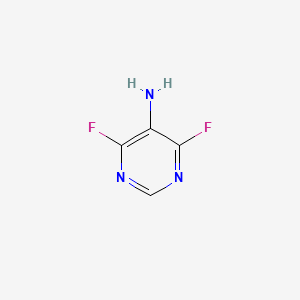
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
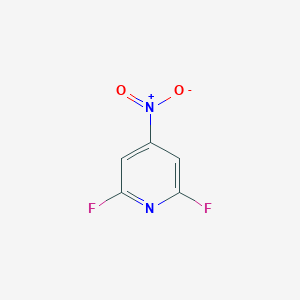
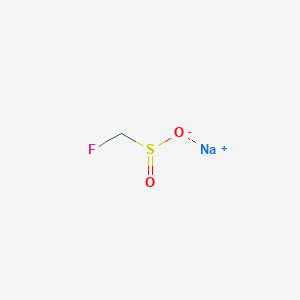
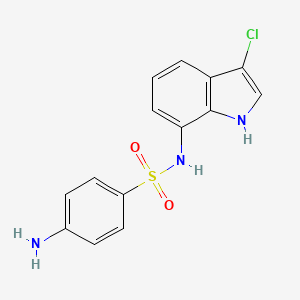
![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
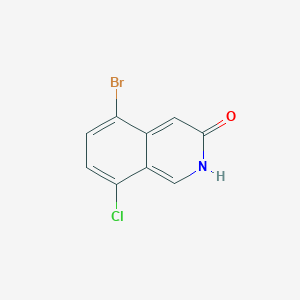
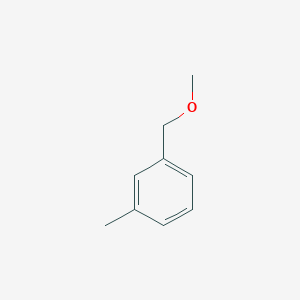
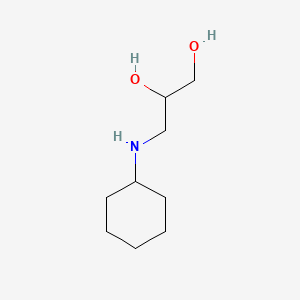
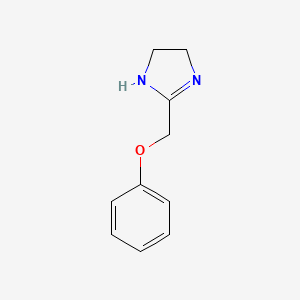
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
